2-Chloro-5-methoxy-3-methylpyridine
CAS No.: 74650-70-7
Cat. No.: VC2453533
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74650-70-7 |
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Molecular Formula | C7H8ClNO |
Molecular Weight | 157.6 g/mol |
IUPAC Name | 2-chloro-5-methoxy-3-methylpyridine |
Standard InChI | InChI=1S/C7H8ClNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 |
Standard InChI Key | GHLYOKOAECDWQL-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN=C1Cl)OC |
Canonical SMILES | CC1=CC(=CN=C1Cl)OC |
Introduction
Chemical Identity and Properties
2-Chloro-5-methoxy-3-methylpyridine is a substituted pyridine derivative with three functional groups attached to the pyridine ring. Its chemical identity is defined by several key parameters and identifiers that allow for its precise characterization in research and industrial settings.
Basic Chemical Information
The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 74650-70-7 |
Molecular Formula | C₇H₈ClNO |
Molecular Weight | 157.6 g/mol |
IUPAC Name | 2-chloro-5-methoxy-3-methylpyridine |
Standard InChI | InChI=1S/C7H8ClNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 |
Standard InChIKey | GHLYOKOAECDWQL-UHFFFAOYSA-N |
SMILES Notation | CC1=CC(=CN=C1Cl)OC |
This compound features a pyridine ring with three substituents: a chlorine atom at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position. The specific arrangement of these functional groups contributes to its chemical reactivity and utility in organic synthesis.
Structural Characteristics
The structure of 2-chloro-5-methoxy-3-methylpyridine consists of a six-membered heterocyclic ring containing one nitrogen atom. The strategic positioning of the three functional groups gives the molecule its distinctive chemical properties:
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The chlorine at position 2 provides a reactive site for nucleophilic substitution reactions
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The methoxy group at position 5 contributes electron-donating properties
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The methyl group at position 3 offers potential sites for further functionalization through side-chain reactions
This particular arrangement of substituents makes the compound valuable in building more complex molecular structures where specific functional groups need to be positioned precisely.
Synthesis Methods
While the search results provide limited specific information about the synthesis of 2-chloro-5-methoxy-3-methylpyridine itself, several approaches can be inferred from related pyridine derivatives synthesis methodologies.
General Synthetic Approaches
The synthesis of substituted pyridines typically involves either direct functionalization of a pyridine core or construction of the pyridine ring with the desired substituents already in place. For chlorinated pyridine derivatives, several common methods exist.
Chlorination Methods
By examining similar compounds, we can infer that 2-chloro-5-methoxy-3-methylpyridine might be synthesized through chlorination of a suitable precursor. Similar compounds like 2-chloro-5-methylpyridine can be prepared using chlorinating agents such as:
The chlorination process typically occurs at elevated temperatures, with the chlorinating agent used in stoichiometric excess (up to 70 mole %, preferably about 50% excess) over the starting material .
Applications in Research and Industry
2-Chloro-5-methoxy-3-methylpyridine serves as a versatile intermediate in organic synthesis with numerous applications across different industries.
Agrochemical Applications
In addition to pharmaceutical applications, 2-chloro-5-methoxy-3-methylpyridine serves as an important precursor in agrochemical synthesis. Similar pyridine derivatives have been used in the development of herbicides and pesticides. For example, 2-chloro-5-methylpyridine (a related compound) is used in the synthesis of certain herbicides:
"2-Chloro-5-methylpyridine is a useful intermediate in the production of pharmaceutical compounds and agricultural pesticides."
Related chloropyridine compounds serve as intermediates in the synthesis of compounds like fluazifopbutyl, an effective grass herbicide used in the cultivation of broad-leaved crops such as cotton and soybeans .
Research Value
Beyond its direct applications in commercial products, 2-chloro-5-methoxy-3-methylpyridine has significant value in research settings:
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As a model compound for studying substitution patterns in heterocyclic chemistry
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For investigating structure-activity relationships in biological systems
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In the development of new synthetic methodologies for functionalized pyridines
Safety Measure | Implementation |
---|---|
Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
Ventilation | Use in a well-ventilated area or fume hood |
Storage | Store in tightly closed containers in a cool, dry place |
Incompatibilities | Keep away from strong oxidizing agents |
Waste Disposal | Follow local regulations for hazardous waste disposal |
Comparison with Related Compounds
To better understand the unique properties of 2-chloro-5-methoxy-3-methylpyridine, it is instructive to compare it with structurally similar compounds.
Structural Analogs
Compound | CAS Number | Molecular Formula | Key Structural Differences |
---|---|---|---|
2-Chloro-5-methoxy-3-methylpyridine | 74650-70-7 | C₇H₈ClNO | Reference compound |
2-Chloro-5-methoxypyridine | 139585-48-1 | C₆H₆ClNO | Lacks methyl group at position 3 |
2-Chloro-5-methylpyridine | N/A | C₆H₆ClN | Has methyl at position 5 but no methoxy group |
These structural differences, though subtle, can significantly impact the reactivity and application profiles of these compounds.
Reactivity Comparison
The presence of the methoxy group at position 5 in 2-chloro-5-methoxy-3-methylpyridine likely alters its electronic properties compared to 2-chloro-5-methylpyridine. The methoxy group:
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Increases electron density in the pyridine ring
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May direct subsequent reactions to specific positions
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Could enhance solubility in certain organic solvents
The additional methyl group at position 3 introduces steric considerations that can affect reaction rates and selectivity in nucleophilic substitution reactions at the chlorinated position.
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